molecular formula C21H20Br3N7O3 B11102434 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol

Cat. No.: B11102434
M. Wt: 658.1 g/mol
InChI Key: MJPPSSMPCDHQOQ-KIBLKLHPSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms, hydroxyl groups, and a triazine ring, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of 3,5-dibromo-2,4-dihydroxybenzaldehyde. This intermediate can be synthesized through the bromination of 2,4-dihydroxybenzaldehyde using bromine in the presence of a suitable solvent .

The next step involves the formation of the hydrazone derivative by reacting 3,5-dibromo-2,4-dihydroxybenzaldehyde with 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone bond .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of brominated benzaldehyde, triazine ring, and hydrazone linkage. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H20Br3N7O3

Molecular Weight

658.1 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C21H20Br3N7O3/c1-11-2-3-15(13(22)8-11)26-19-27-20(29-21(28-19)31-4-6-34-7-5-31)30-25-10-12-9-14(23)18(33)16(24)17(12)32/h2-3,8-10,32-33H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-10+

InChI Key

MJPPSSMPCDHQOQ-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br)Br

Origin of Product

United States

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